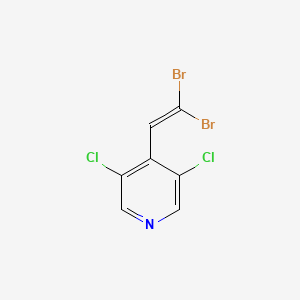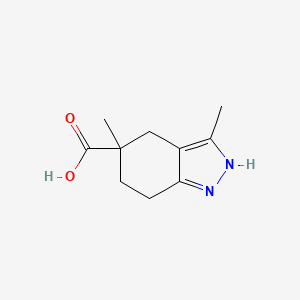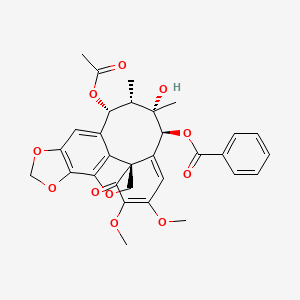
HeteroclitinJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heteroclitin J is a dibenzocyclooctadiene lignan, a type of natural product found in certain plant species, particularly in the genus Kadsura. These compounds are known for their complex structures and diverse biological activities. Heteroclitin J has garnered attention due to its potential therapeutic applications, particularly in the field of antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heteroclitin J involves several steps, typically starting from simpler organic molecules. The process often includes radical cyclizations and oxidative cyclization reactions. These reactions are initiated by C–H bond abstraction at ether positions, leading to the formation of the complex dibenzocyclooctadiene framework .
Industrial Production Methods: Industrial production of Heteroclitin J is not widely documented, likely due to the complexity of its synthesis. advancements in synthetic organic chemistry, particularly in mimicking biosynthetic pathways, have made it possible to produce such compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Heteroclitin J undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Heteroclitin J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and radical reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its antiviral properties, particularly against HIV.
Mechanism of Action
The mechanism of action of Heteroclitin J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and the inhibition of viral replication. The exact molecular targets and pathways are still under investigation, but it is known to interact with various cellular proteins and enzymes .
Comparison with Similar Compounds
Heteroclitin I: Another dibenzocyclooctadiene lignan with similar biological activities.
Kadsuphilin N: A related compound with antiviral properties.
Taiwankadsurin: Known for its complex structure and bioactivity.
Uniqueness: Heteroclitin J stands out due to its specific structural features and its potent antiviral activity. Its unique dibenzocyclooctadiene framework and the presence of multiple functional groups contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C31H30O11 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-12-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-15-yl] benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(41-16(2)32)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(12-20(36-4)25(37-5)27(31)33)28(30(15,3)35)42-29(34)17-9-7-6-8-10-17/h6-12,15,23,28,35H,13-14H2,1-5H3/t15-,23+,28-,30-,31-/m0/s1 |
InChI Key |
YAPRWJSLXGLKMO-YUUVUCRZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


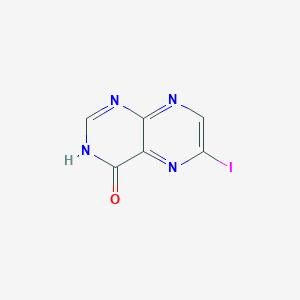
![2-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088515.png)
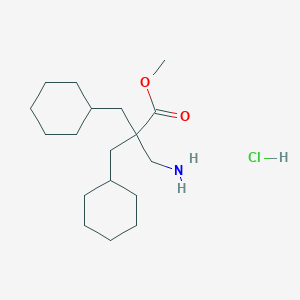
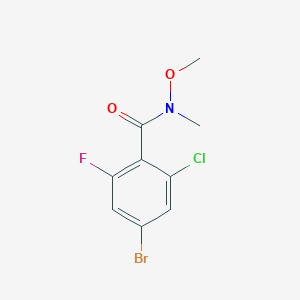

![(S)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B13088528.png)
![6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13088529.png)
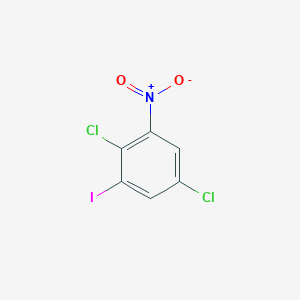
![4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13088535.png)

![Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine](/img/structure/B13088542.png)
![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)
